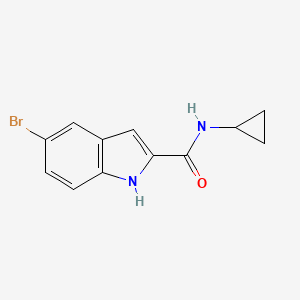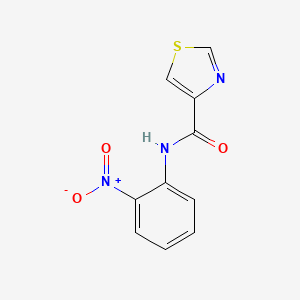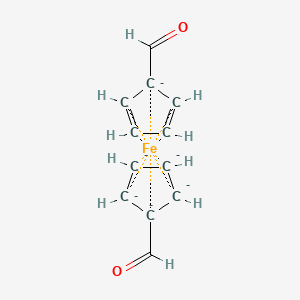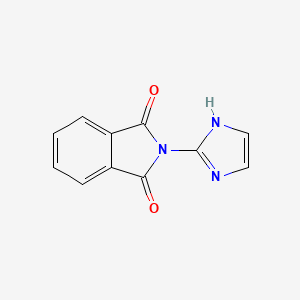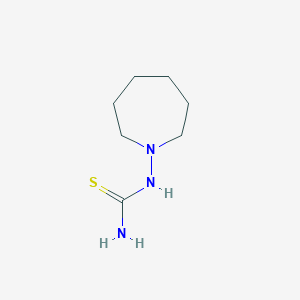
N-(1-hexahydroazepinyl)-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-ylthiourea is an organosulfur compound with the molecular formula C7H15N3S. It belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical applications. Thiourea derivatives have garnered significant attention due to their versatility in organic synthesis and their potential therapeutic properties .
Preparation Methods
The synthesis of azepan-1-ylthiourea typically involves the reaction of azepane (hexahydroazepine) with thiourea. One common method is the direct reaction of azepane with thiourea in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for thiourea derivatives often involve the use of acyl isothiocyanates, which react with various amines to form the corresponding thiourea compounds. This method is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
Azepan-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfinyl and sulfonyl compounds.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Azepan-1-ylthiourea can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azepan-1-ylthiourea can yield sulfinyl or sulfonyl derivatives, while reduction can produce the corresponding amine .
Scientific Research Applications
Azepan-1-ylthiourea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of azepan-1-ylthiourea involves its interaction with various molecular targets and pathways. Thiourea derivatives are known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which play crucial roles in neurotransmission . Additionally, they can modulate oxidative stress pathways, contributing to their antioxidant properties .
Comparison with Similar Compounds
Azepan-1-ylthiourea can be compared with other thiourea derivatives such as:
Phenylthiourea: Known for its use in genetic research and as a reagent in organic synthesis.
N,N’-Diethylthiourea: Used as a vulcanization accelerator in the rubber industry.
N,N’-Diphenylthiourea: Exhibits significant antifungal and antibacterial activities.
Azepan-1-ylthiourea is unique due to its azepane moiety, which imparts distinct chemical and biological properties compared to other thiourea derivatives .
Properties
Molecular Formula |
C7H15N3S |
|---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
azepan-1-ylthiourea |
InChI |
InChI=1S/C7H15N3S/c8-7(11)9-10-5-3-1-2-4-6-10/h1-6H2,(H3,8,9,11) |
InChI Key |
WNLZWHVPVKAVIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


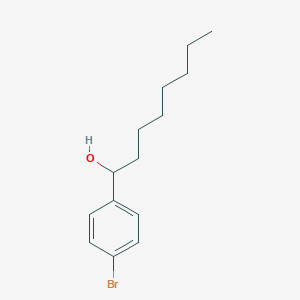

![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)



![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)

![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
